molecular formula C7H9N B1473876 P-Toluidine-D9 CAS No. 352431-23-3

P-Toluidine-D9

Cat. No. B1473876
M. Wt: 116.21 g/mol
InChI Key: RZXMPPFPUUCRFN-LLZDZVHOSA-N
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Description

P-Toluidine, also known as 4-Aminotoluene or 4-Methylaniline, is a compound that undergoes oxidative coupling reaction with catecholamine to form an orange water-soluble dye . It is used in laboratory chemicals and in food, drug, pesticide, or biocidal product use .


Synthesis Analysis

P-Toluidine can be analyzed using HPLC methods . A study has shown that p-toluidine can be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .


Molecular Structure Analysis

The molecular formula of p-Toluidine is C7H9N . It contains a total of 17 bonds, including 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Chemical Reactions Analysis

The oxidation of p-toluidine by hydrogen peroxide in the presence of M/NTS occurs rapidly, and 4,4′-dimethylazobenzene was formed in high yield compared to 4,4′-dimethylazoxybenzene .


Physical And Chemical Properties Analysis

P-Toluidine has a melting point of 41-46 °C, a boiling point of 200 °C, and a density of 0.973 g/mL at 25 °C . It is soluble in ethanol, pyridine, diethyl ether, acetone, carbon tetrachloride, methanol, carbon disulfide, oils, and dilute acids .

Scientific Research Applications

Organic Semiconductor Applications

A notable application of p-toluidine is its use in synthesizing new organic compounds, such as [(E)-4-methyl-N1-((E)-4-methyl-6-(p-tolylimino) cyclohex-3-en-1-ylidene)-N2-(p-tolyl) benzene-1,2-diamine] (MBD) via oxidative reactions. MBD, derived from p-toluidine, exhibits semi-crystalline nature and has been characterized as an organic material suitable for optoelectronic applications due to its favorable optical constants and semiconductor properties. The material's thin films show potential for various optoelectronic applications (Al‐Hossainy & Zoromba, 2018).

Photochemistry and Photodynamic Applications

P-toluidine has been researched for its photochemical properties, particularly the identification of its photo-produced intermediates like 4-methylanilino radical through matrix-isolation infrared spectroscopy and density functional theory. These findings enhance our understanding of the photoreactivity of the amino group in p-toluidine and its potential applications in photochemistry and photodynamic therapy (Akai et al., 2005).

Biofield Energy Treatment on Physicochemical Properties

Research has been conducted to observe the impact of biofield energy treatment on p-toluidine, focusing on its physical, thermal, and spectral properties. Significant alterations were noticed in the treated samples, indicating the possibility of using biofield treatment to modify the properties of aromatic amine derivatives like p-toluidine for various applications (Trivedi et al., 2015).

Material Science and Polymer Research

P-toluidine is a component in the synthesis of various polymers and materials. Studies involve investigating its influence when combined with different additives or under varying conditions (like magnetic fields) to understand its effects on the conductivity, morphological, and structural properties of polymers like poly-o-toluidine. These insights contribute to material science, especially in enhancing the properties of polymers for industrial applications (Kan et al., 2007).

Medical and Dental Applications

The interaction of p-toluidine with other compounds has been studied for medical applications, such as its role in photodynamic therapy for treating oral cancer. Modifications and improvements in the delivery methods, like the development of chitosan-based mucoadhesive gels for toluidine blue delivery, are being explored to optimize treatment effectiveness (Garcia et al., 2017).

Safety And Hazards

P-Toluidine is considered hazardous and can cause serious eye irritation, skin sensitization, and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Supported nanomaterials are becoming increasingly important in many industrial processes because of the need to improve both the efficiency and environmental acceptability of industrial processes . The unique properties of supported nanomaterials have attracted researchers to develop efficient catalytic materials in nanoscale . The present study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature .

properties

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-LLZDZVHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Toluidine-D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Toluidine-D9
Reactant of Route 2
P-Toluidine-D9
Reactant of Route 3
P-Toluidine-D9
Reactant of Route 4
P-Toluidine-D9
Reactant of Route 5
P-Toluidine-D9
Reactant of Route 6
P-Toluidine-D9

Citations

For This Compound
1
Citations
P Shah, S Yang, S Sun, P Aiyetan, KJ Yarema… - Analytical …, 2013 - ACS Publications
The analysis of sialylated glycans is critical for understanding the role of sialic acid in normal biological processes as well as in disease. However, the labile nature of sialic acid typically …
Number of citations: 89 pubs.acs.org

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